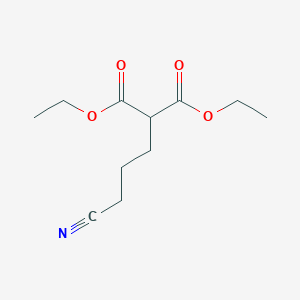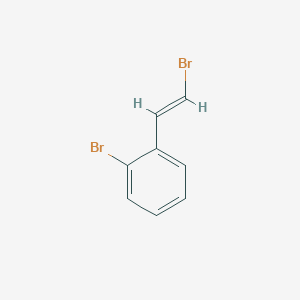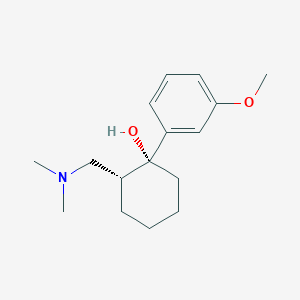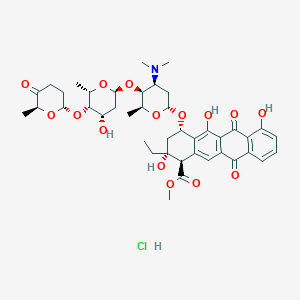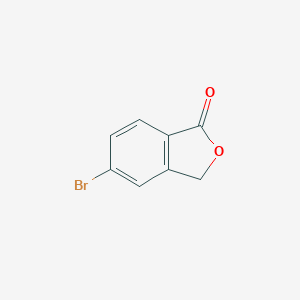
5-溴邻苯二甲酸内酯
描述
5-Bromophthalide is an important organic intermediate . It is used in various fields such as agrochemical, pharmaceutical, and dyestuff . It is a key intermediate of citalopram .
Synthesis Analysis
5-Bromophthalide can be prepared from 4-bromophthalic anhydride . The process involves reducing 4-bromophthalic anhydride in an organic solvent to obtain a mixture of 5-bromophthalide and 6-bromophthalide, acidifying the reaction mixture, separating it into aqueous and organic phases, and selectively crystallizing 5-bromophthalide from the organic phase .Molecular Structure Analysis
The molecular formula of 5-Bromophthalide is C8H5BrO2 . Its molecular weight is 213.03 g/mol .Chemical Reactions Analysis
5-Bromophthalide is a useful starting material for the preparation of certain pharmacologically active substances, including the antidepressant drug citalopram . It can be obtained by the liquid-phase catalytic oxidation of 4-bromo-o-xylene .Physical And Chemical Properties Analysis
5-Bromophthalide appears as a white to pale yellow crystalline solid . It is soluble in acetone . Its melting point ranges from 162 to 166 °C .科学研究应用
Pharmaceutical Intermediary
5-Bromophthalide: is a key intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the production of citalopram , an antidepressant drug used to treat major depression . The compound’s role in the formation of citalopram highlights its importance in the field of psychopharmacology, where it contributes to the development of therapies for mental health disorders.
安全和危害
作用机制
Target of Action
5-Bromophthalide is a biochemical reagent . . It’s known to have an impact on the respiratory system .
Mode of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory tissues, causing changes that lead to irritation.
Biochemical Pathways
Given its known effects on the respiratory system , it may influence pathways related to respiratory function.
Pharmacokinetics
It’s known to be a solid compound with a melting point of 162-166 °c . It’s soluble in acetone , suggesting it could be absorbed in the body when administered in a suitable solvent.
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it interacts with cells in the skin, eyes, and respiratory system, leading to changes that result in irritation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Bromophthalide, it’s recommended to avoid release to the environment . .
属性
IUPAC Name |
5-bromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSPXLCLQIZFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345267 | |
| Record name | 5-Bromophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromophthalide | |
CAS RN |
64169-34-2 | |
| Record name | 5-Bromophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(3H)-Isobenzofuranone, 5-bromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 5-Bromophthalide in pharmaceutical synthesis?
A1: 5-Bromophthalide is a crucial building block in the synthesis of Citalopram [, , , ]. Citalopram is a medication primarily prescribed to treat depression.
Q2: What is the molecular formula and weight of 5-Bromophthalide?
A2: The molecular formula of 5-Bromophthalide is C8H5BrO2 []. Its molecular weight is 213.03 g/mol.
Q3: Can you describe a recent innovative approach to synthesizing a key intermediate of Citalopram using 5-Bromophthalide?
A3: Researchers successfully implemented a sustainable method utilizing micelle-enabled C(sp2)-C(sp3) cross-electrophile coupling []. This reaction involved 5-Bromophthalide and 1-benzyl-4-iodopiperidine in the presence of a copper co-catalyst within a micellar system. This method is notable for its use of an aqueous medium, avoiding reprotoxic polar aprotic solvents often employed in such reactions. This approach has been successfully scaled up to kilogram quantities, demonstrating its practicality for pharmaceutical production [].
Q4: Are there alternative synthetic routes for 5-Bromophthalide?
A4: Yes, one method involves the treatment of 4-bromo-o-xylene with oxygen in the presence of a Co(OAc)2-Mn(OAc)2-NaBr catalyst system, using acetic acid as the solvent [, ]. This approach offers a satisfactory yield of 5-Bromophthalide.
Q5: Has the crystal structure of 5-Bromophthalide been determined?
A5: Yes, 5-Bromophthalide crystallizes with two nearly identical molecules present within the asymmetric unit []. This structural information can be valuable for understanding its reactivity and interactions in chemical reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





